(1-(2-chloro-5-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol

Notum Inhibition Wnt Signaling Fragment-Based Drug Discovery

The compound (1-(2-chloro-5-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol (CAS 2034154-06-6) is a 1,4-disubstituted 1,2,3-triazole derivative featuring a 2-chloro-5-(trifluoromethyl)phenyl substituent at N1 and a hydroxymethyl group at C4. It belongs to a privileged scaffold in medicinal chemistry, extensively explored for its bioactivity, particularly as an inhibitor of the Wnt signaling suppressor Notum, a target for osteoporosis, Alzheimer's disease, and colorectal cancers.

Molecular Formula C10H7ClF3N3O
Molecular Weight 277.63
CAS No. 2034154-06-6
Cat. No. B3114668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(2-chloro-5-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol
CAS2034154-06-6
Molecular FormulaC10H7ClF3N3O
Molecular Weight277.63
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)N2C=C(N=N2)CO)Cl
InChIInChI=1S/C10H7ClF3N3O/c11-8-2-1-6(10(12,13)14)3-9(8)17-4-7(5-18)15-16-17/h1-4,18H,5H2
InChIKeyPJKLDRQYWHSKLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (1-(2-chloro-5-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol (CAS 2034154-06-6): Compound Class and Baseline Characterization


The compound (1-(2-chloro-5-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol (CAS 2034154-06-6) is a 1,4-disubstituted 1,2,3-triazole derivative featuring a 2-chloro-5-(trifluoromethyl)phenyl substituent at N1 and a hydroxymethyl group at C4 . It belongs to a privileged scaffold in medicinal chemistry, extensively explored for its bioactivity, particularly as an inhibitor of the Wnt signaling suppressor Notum, a target for osteoporosis, Alzheimer's disease, and colorectal cancers [1]. The compound has a molecular formula of C10H7ClF3N3O, a molecular weight of 277.63 g/mol, a calculated LogP of 2.4, and a topological polar surface area (TPSA) of 50.9 Ų [REFS-1, REFS-3]. It is available as a research chemical building block with typical purities of 97% [REFS-3, REFS-4].

Why (1-(2-chloro-5-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol Cannot Be Simply Swapped with Other 1,2,3-Triazole Alcohols


Substitution within the 1,2,3-triazole alcohol series is not straightforward due to strong structure-activity relationships (SAR) observed for Notum inhibition. For example, the isomer (1-(4-chloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol (CID 62401451) demonstrates only weak Notum inhibitory activity (IC50 > 10 μM) [1], while structurally optimized analogs like ARUK3001185 (1-(2,4-dichloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole) achieve an IC50 of 6.7 nM [2]. This dramatic 1,500-fold difference in potency highlights that the specific chloro and trifluoromethyl substitution pattern on the phenyl ring is a critical determinant of target engagement. Therefore, sourcing the correct isomer—with the 2-chloro-5-(trifluoromethyl)phenyl group—is essential for reproducing or building upon reported biological results, as generically substituting a different triazole alcohol can lead to a complete loss of desired activity.

Quantitative Differentiation Evidence for (1-(2-chloro-5-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol (CAS 2034154-06-6) Against Comparators


Notum Inhibitory Potency: Class-Level SAR Establishes Value of the 2-Chloro-5-(Trifluoromethyl)phenyl Substituent

The target compound's 2-chloro-5-(trifluoromethyl)phenyl substitution pattern is proximal to the optimized pharmacophore of the most potent Notum inhibitors. A close isomer, the 4-chloro-3-(trifluoromethyl) variant, shows a Notum IC50 > 10 μM [1]. In contrast, the highly optimized triazole lead ARUK3001185, which includes a 2,4-dichloro-3-(trifluoromethyl)phenyl group, achieves an IC50 of 0.0067 μM (6.7 nM) [2]. This represents a class-level SAR where the target compound's substitution pattern is positioned between a weak fragment hit and the current best-in-class lead, suggesting a unique potency window for hit-to-lead development.

Notum Inhibition Wnt Signaling Fragment-Based Drug Discovery

Physicochemical Differentiation: LogP and TPSA Comparison with Key Isomers

The target compound exhibits a calculated LogP of 2.4 and a TPSA of 50.9 Ų . This is intermediate between the more lipophilic ARUK3001185 lead (2,4-dichloro-3-trifluoromethyl; predicted LogP ~3.2) [1] and the less active 3-chlorophenyl analog (predicted LogP ~1.9) [2]. The moderated lipophilicity of the target compound, combined with its single hydrogen bond donor, provides a strategic advantage for balancing cell permeability and aqueous solubility in central nervous system (CNS) drug discovery applications, where Notum is a target of interest [1].

ADME Prediction Physicochemical Properties Lead Optimization

Commercially Available Purity Profile: A Reliable Building Block for SAR Expansion

The compound is commercially available from multiple vendors at a consistent purity standard of 97% (NLT 98% for the MolCore high-purity batch) [REFS-1, REFS-2]. The primary reactive handle, the hydroxymethyl group, facilitates straightforward derivatization, while the presence of a chlorine atom allows for further functionalization via transition-metal-catalyzed cross-coupling reactions [1]. This dual functionalization capability (alcohol and aryl chloride) is absent in simpler triazole building blocks lacking both handles.

Medicinal Chemistry Chemical Synthesis Lead Optimization

High-Value Application Scenarios for (1-(2-chloro-5-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol (CAS 2034154-06-6)


Notum Inhibitor Hit-to-Lead Fragment Elaboration

As a fragment-sized molecule (MW 277.63) with a functionalized triazole core, this compound serves as a privileged starting point for Notum inhibitor hit-to-lead campaigns. The 2-chloro-5-(trifluoromethyl)phenyl group is a critical pharmacophoric element, as shown by the sub-nanomolar potency of the related ARUK3001185 lead (IC50 = 6.7 nM) [1]. Researchers can use the hydroxymethyl handle at C4 to introduce diversity elements while preserving the key N1 aryl substitution, probing the palmitoleate binding pocket of Notum [1].

CNS-Penetrant Lead Optimization with Balanced Lipophilicity

The compound's LogP of 2.4 and TPSA of 50.9 Ų place it within the desired property space for CNS drug candidates . Its physicochemical profile is notably balanced compared to overly lipophilic analogs (e.g., ARUK3001185, LogP ≈ 3.2) or insufficiently lipophilic isomers (e.g., 3-chlorophenyl analog, LogP ≈ 1.9) [REFS-1, REFS-3]. This makes it a strategic intermediate for maintaining desirable ADME properties during the optimization of CNS-penetrant Wnt modulators for Alzheimer's disease [1].

Divergent Synthesis of 1,2,3-Triazole Libraries via Orthogonal Functional Handles

The compound's two orthogonal functional groups—the primary alcohol for esterification or oxidation and the aryl chloride for Suzuki or Buchwald-Hartwig coupling—enable a divergent synthetic approach to build focused libraries of Notum inhibitors [3]. This dual reactability contrasts with simpler triazole building blocks lacking the aryl halide, significantly expanding chemical space exploration from a single purchased intermediate.

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